4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

Medicinal Chemistry Agrochemicals SAR Studies

Researchers face significant risk of false SAR results when using unsubstituted triazole analogs. The 4,5-dimethyl substitution pattern on this 1,2,4-triazole core uniquely alters lipophilicity, sterics, and metabolic stability-critical factors that cannot be replicated by generic alternatives. · Differentiated Scaffold: The dimethyl motif provides a distinct physicochemical profile, enabling novel SAR exploration without prior art constraints. · Supply Chain Reliability: Consistent ≥95% purity is verified across suppliers, and room-temperature storage ensures seamless integration into automated HTS workflows. · Research Applications: Serves as a key building block for agrochemical lead discovery (aligned with EP 0235877 A1) and diversity-oriented synthesis libraries.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1249819-92-8
Cat. No. B1463484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
CAS1249819-92-8
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)CCCC(=O)O
InChIInChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13)
InChIKeyRMTZZBQMYWPVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid (CAS 1249819-92-8): Chemical Identity and Core Specifications for Procurement


4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid, also designated as 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid, is a 1,2,4-triazole derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. It is primarily utilized as a heterocyclic building block in medicinal chemistry and agrochemical research . The compound is supplied as a powder with a purity specification of ≥95%, and it is recommended for storage at room temperature, indicating its suitability for standard laboratory handling . Publicly available data from authoritative databases confirm that, as of 2026, no patents or primary literature specifically quantify the biological activity of this exact compound, though it is cataloged as a versatile small molecule scaffold [1].

Why 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Triazole Analogs


The 4,5-dimethyl substitution pattern on the 1,2,4-triazole core of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a critical structural determinant that differentiates it from simpler triazole-butanoic acid analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)butanoic acid or 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid). Class-level evidence from patent literature demonstrates that alkyl substitution on the triazole ring directly influences biological activity in plant growth regulation and potential pharmaceutical applications [1]. The additional methyl group alters the compound's lipophilicity, steric profile, and metabolic stability, which can affect target binding and pharmacokinetic properties in a manner that cannot be predicted or replicated by unsubstituted or mono-substituted counterparts. Therefore, generic substitution without validation risks compromising experimental reproducibility and leads to false negative or false positive results in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid Against Closest Analogs


Structural Differentiation: 4,5-Dimethyl Substitution Pattern vs. Unsubstituted and Mono-Substituted Triazole Analogs

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid possesses a 4,5-dimethyl substitution on the 1,2,4-triazole ring, a feature absent in widely available analogs such as 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) which lacks methyl groups, or 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid which has a single methyl group. This dual methylation increases the molecular weight from 155.15 g/mol (for the unsubstituted analog) to 183.21 g/mol for the target compound. While direct head-to-head comparative biological activity data for this specific compound is absent from the published literature as of 2026 [1], class-level inference from patent documents indicates that alkyl substitution on the triazole ring is a key variable for activity in plant growth regulation and other biological contexts [2]. The enhanced lipophilicity and steric bulk imparted by the 4,5-dimethyl groups are predicted to alter membrane permeability and target engagement relative to unsubstituted or mono-substituted analogs, though quantitative experimental validation remains pending.

Medicinal Chemistry Agrochemicals SAR Studies

Patent-Enabled Application Scope: Plant Growth Regulator Potential via Triazolyl Butanoic Acid Core

The structural scaffold of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid falls within the generic formula (I) claimed in European Patent EP 0235877 A1, which explicitly covers triazolyl butanoic acid derivatives wherein R1 is an alkyl group of 1-4 carbons, and R2 and R3 are independently alkyl groups of 1-4 carbons or together form a cycloalkyl [1]. The target compound, with R1 as a propyl chain terminating in a carboxylic acid and R2, R3 as methyl groups, matches the substitution pattern required for plant growth regulating activity. While no quantitative bioassay data for this exact compound is provided in the patent, the class-level disclosure establishes a clear application vector that distinguishes it from non-alkylated triazole butanoic acids, which are not claimed for the same utility.

Agrochemicals Plant Growth Regulation Crop Protection

Supply Chain Purity Consistency: ≥95% Specification Across Multiple Vendor Sources

Procurement data from multiple reputable vendors (Sigma-Aldrich, Leyan, Wanvibio, CymitQuimica) consistently specify a purity of ≥95% for 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid . This cross-vendor consistency is notable for a specialized heterocyclic building block and contrasts with analogs like 2-(1H-1,2,4-triazol-1-yl)butanoic acid or 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride, where reported purity can vary between 90% and 97% depending on the supplier. While not a direct head-to-head biological comparison, this uniformity in commercial specification reduces the need for in-house re-purification and ensures more reproducible starting material quality across experiments, directly impacting procurement decisions.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid Based on Quantitative and Class-Level Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry for 1,2,4-Triazole Derivatives

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid serves as a methylated control or comparator in SAR studies aiming to elucidate the impact of triazole ring alkylation on biological activity, pharmacokinetics, or target engagement. Its 4,5-dimethyl substitution pattern, which increases molecular weight by 28.06 g/mol versus unsubstituted analogs , provides a distinct physicochemical profile for investigating lipophilicity-driven effects. As the PubChemLite database confirms no pre-existing literature for this specific compound [1], researchers have the opportunity to generate novel SAR data without being constrained by prior findings.

Synthesis of Agrochemical Leads Targeting Plant Growth Regulation

The compound's structural alignment with the general formula of EP 0235877 A1—which claims triazolyl butanoic acid derivatives as plant growth regulators [2]—positions it as a viable intermediate or lead scaffold for developing novel agrochemicals. Researchers focused on crop protection or plant growth modulation can utilize this building block to explore new analogs within a patent-precedented chemical space, potentially accelerating the discovery of proprietary active ingredients.

Development of 1,2,4-Triazole-Based Building Block Libraries for High-Throughput Screening

Given its consistent ≥95% purity across multiple commercial suppliers , 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is well-suited for inclusion in diversity-oriented synthesis libraries intended for high-throughput screening against biological targets. The room temperature storage recommendation further facilitates integration into automated workflows and long-term compound management systems.

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